molecular formula C10H5ClF3N B2770677 4-Chloro-6,7,8-trifluoro-2-methylquinoline CAS No. 951905-11-6

4-Chloro-6,7,8-trifluoro-2-methylquinoline

Cat. No.: B2770677
CAS No.: 951905-11-6
M. Wt: 231.6
InChI Key: HQUHDAZFRVRKBR-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated quinoline derivative. This compound is characterized by the presence of chlorine and three fluorine atoms on the quinoline ring, along with a methyl group at the second position. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7,8-trifluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6,7,8-trifluoro-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,8-trifluoro-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 5,7,8-Trifluoroquinoline
  • 7-Dimethylphosphano-5,8-difluoroquinoline

Uniqueness

4-Chloro-6,7,8-trifluoro-2-methylquinoline is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical and biological properties. Its specific substitution pattern differentiates it from other fluorinated quinolines, making it valuable for targeted applications in various fields .

Biological Activity

4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the presence of both chlorine and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The molecular formula is C10H5ClF3NC_10H_5ClF_3N, and it has a CAS number of 951905-11-6. The unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions, leading to a range of derivatives with potential biological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atoms in the compound are believed to enhance binding affinity to enzymes and receptors, modulating their activity. This can result in inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, fluorinated quinolines have been linked to enhanced activity against resistant strains of pathogens due to their ability to penetrate bacterial membranes more effectively than non-fluorinated analogs .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, chlorinated arylvinylquinolines have demonstrated potent activity against cancer cell lines with specific structural modifications enhancing their efficacy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Table: Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialEffective against resistant strainsEnhanced membrane penetration
AnticancerInduces apoptosis in cancer cellsModulation of survival signaling pathways
Anti-inflammatoryInhibits pro-inflammatory cytokinesBlocks inflammatory enzyme activity

Case Study: Antimalarial Activity

A notable study focused on the antimalarial efficacy of fluorinated quinolines highlighted that compounds similar to this compound exhibited improved activity against Plasmodium falciparum strains. The introduction of a fluorine atom at specific positions was shown to enhance the compound's potency compared to non-fluorinated analogs .

Properties

IUPAC Name

4-chloro-6,7,8-trifluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUHDAZFRVRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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